5-Oxaspiro[2.5]octan-1-ylmethanol
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Overview
Description
5-Oxaspiro[2.5]octan-1-ylmethanol: is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octan-1-ylmethanol typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium . The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures (-78°C) to ensure the formation of the desired spirocyclic intermediate. The intermediate is then treated with lithium naphthalenide to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[2.5]octan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for halogenation reactions.
Major Products:
Oxidation: Formation of 5-Oxaspiro[2.5]octan-1-ylmethanal or 5-Oxaspiro[2.5]octan-1-ylmethanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
Chemistry: 5-Oxaspiro[2.5]octan-1-ylmethanol is used as an intermediate in organic synthesis, particularly in the preparation of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions, especially in the context of spiroepoxide hydrolases .
Medicine: Research is ongoing to explore the potential therapeutic applications of spirocyclic compounds, including this compound, in drug development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octan-1-ylmethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to interact with yeast epoxide hydrolase, where the stereochemistry of the spirocyclic ring plays a crucial role in its biological activity . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
- 1-Oxaspiro[2.5]octane
- 5-Oxaspiro[3.4]octan-1-one
Comparison: 5-Oxaspiro[2.5]octan-1-ylmethanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential applications compared to other spirocyclic compounds. The specific arrangement of the oxaspiro ring also influences its interaction with biological targets and its behavior in chemical reactions.
Biological Activity
5-Oxaspiro[2.5]octan-1-ylmethanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. This compound is notable for its potential biological activities, particularly in the fields of organic synthesis, medicinal chemistry, and enzymatic interactions.
The synthesis of this compound typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. This compound serves as an intermediate in the preparation of more complex spirocyclic compounds, which are of significant interest due to their diverse applications in medicinal chemistry and materials science .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it has been shown to interact with yeast epoxide hydrolase, where the stereochemistry of the spirocyclic ring plays a crucial role in its biological effects. The methanol group enhances its reactivity and potential interactions with various biological targets .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can effectively inhibit the growth of various bacteria and fungi. The exact mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.62 mg/mL |
Escherichia coli | 0.62 mg/mL |
Candida tropicalis | Varies (fungistatic effect observed) |
The above table summarizes some findings related to similar compounds' antimicrobial activities, suggesting that this compound may possess comparable effects.
Anticancer Potential
The potential anticancer activity of spirocyclic compounds has also been explored. For example, studies on other spirocyclic derivatives have shown significant cytotoxic effects against cancer cell lines, including colorectal adenocarcinoma and acute monocytic leukemia . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Case Studies and Research Findings
- Antimicrobial Effects : A study investigating the antimicrobial activity of methanolic extracts from various plants found that similar compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be investigated for its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro studies using WST-1 assays have demonstrated that certain spirocyclic compounds can reduce the viability of cancer cells significantly at concentrations as low as 10 µg/mL . These findings highlight the therapeutic potential of spirocyclic structures in oncology.
- Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways, which may contribute to their biological activity .
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGUEWZRXUMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2CO)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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